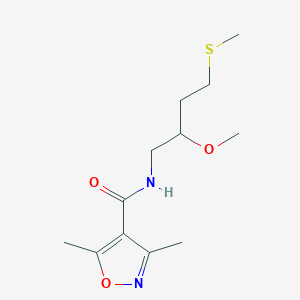

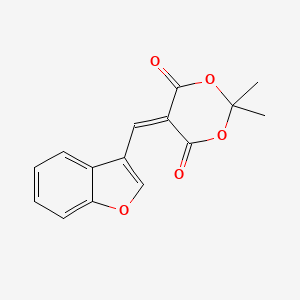

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2,3,4-trimethoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2,3,4-trimethoxybenzamide is a chemical compound that has been synthesized for scientific research purposes. This compound has shown potential in various areas of research, including neuroscience and cancer research.

科学的研究の応用

PAK4 Inhibition and Cancer Therapy

One of the primary applications of this compound is as an inhibitor of p21-activated kinase 4 (PAK4) . PAK4 plays a crucial role in cell proliferation, migration, and invasion, particularly in cancer cells. By inhibiting PAK4, this compound has shown potential in reducing the proliferation of A549 lung cancer cells and could be a promising candidate for anticancer therapy .

Cell Cycle Distribution Modulation

The compound has been observed to affect cell cycle distribution. This is particularly important in cancer treatment, where the regulation of the cell cycle can lead to the inhibition of cancer cell growth and the induction of apoptosis .

Migration and Invasion Inhibition

In addition to its antiproliferative effects, the compound has demonstrated the ability to inhibit the migration and invasion of cancer cells in transwell assays . This suggests its potential use in preventing metastasis, which is the spread of cancer from one part of the body to another.

Suzuki Coupling Reagent

The related chemical structure of this compound suggests its potential use in Suzuki coupling reactions, which are widely used in the synthesis of complex organic compounds, including pharmaceuticals and polymers .

CHK1 Inhibition

Compounds with similar structures have been used in the development of selective inhibitors of checkpoint kinase 1 (CHK1), which is involved in DNA damage response and cell cycle control. These inhibitors have potential applications as antitumor agents and radioprotectants .

Cathepsin Inhibition

The compound’s framework is also relevant in the stereoselective synthesis of selective inhibitors of cathepsins, which are proteases involved in various physiological and pathological processes. Cathepsin inhibitors have therapeutic potential in diseases such as osteoporosis, cancer, and autoimmune disorders .

Molecular Docking Studies

Molecular docking studies are essential for predicting the binding mode of compounds to their target proteins. This compound’s structure allows for such analyses, which are crucial in the drug development process to optimize the interaction with the target and improve therapeutic efficacy .

Antiproliferative Activity

Lastly, the compound has shown significant antiproliferative activity against specific cancer cell lines. This activity is measured by its ability to inhibit the growth and division of cancer cells, making it a valuable compound for further research in cancer treatment .

特性

IUPAC Name |

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2,3,4-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O4/c1-27-17-7-6-15(19(28-2)20(17)29-3)21(26)22-14-8-10-25(11-9-14)18-12-16(23-24-18)13-4-5-13/h6-7,12-14H,4-5,8-11H2,1-3H3,(H,22,26)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAXUENHDQNLRMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)NC2CCN(CC2)C3=NNC(=C3)C4CC4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2,3,4-trimethoxybenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(1-Hydroxy-2-methylpropan-2-yl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B2922370.png)

![5-Benzyl-7-(4-chlorophenyl)sulfonyl-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2922374.png)

![2-benzylsulfanyl-3-(4-methylphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2922376.png)

![N-(2-(diethylamino)ethyl)-3-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2922382.png)

![N-methyl-3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-amine](/img/structure/B2922385.png)

![(Z)-ethyl 1-isobutyl-2-((4-methylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2922388.png)

![1-benzyl-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2922391.png)